N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 954020-26-9
VCID: VC4305347
InChI: InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3
Molecular Formula: C21H32N2O2
Molecular Weight: 344.499

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide

CAS No.: 954020-26-9

Cat. No.: VC4305347

Molecular Formula: C21H32N2O2

Molecular Weight: 344.499

* For research use only. Not for human or veterinary use.

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide - 954020-26-9

Specification

CAS No. 954020-26-9
Molecular Formula C21H32N2O2
Molecular Weight 344.499
IUPAC Name N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24)
Standard InChI Key MISWZCJXLUCIGB-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3

Introduction

Synthesis and Preparation

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide would likely involve a multi-step process, including:

  • Preparation of Cyclopentylpiperidine: This might involve the reaction of cyclopentylamine with a suitable piperidine precursor.

  • Synthesis of Ethoxyphenyl Acetamide: This could involve the reaction of 4-ethoxyaniline with chloroacetyl chloride.

  • Coupling Reaction: The final step would involve coupling the cyclopentylpiperidine derivative with the ethoxyphenyl acetamide moiety.

Synthesis Steps

StepReaction ComponentsConditions
1Cyclopentylamine, Piperidine PrecursorBasic conditions, e.g., K2_2CO3_3, solvent like DMF.
24-Ethoxyaniline, Chloroacetyl ChlorideAcidic conditions, e.g., HCl, solvent like CH2_2Cl2_2.
3Cyclopentylpiperidine Derivative, Ethoxyphenyl AcetamideBasic conditions, e.g., K2_2CO3_3, solvent like acetone.

Potential Applications and Research Findings

While specific research findings on N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide are scarce, compounds with similar structures have been explored for their pharmacological activities. For instance, piperidine derivatives are known for their potential in neurological disorders, and ethoxyphenyl groups can enhance bioavailability and interaction with biological targets.

Potential Biological Activities

ActivityDescription
Neurological EffectsPiperidine derivatives are often studied for their potential in treating neurological conditions.
Bioavailability EnhancementThe ethoxyphenyl group may improve the compound's ability to cross biological barriers.

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